

Recommended working concentration for KDM5-C49 hydrochloride

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Compound of Interest

Compound Name: KDM5-C49 hydrochloride

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Application Notes and Protocols for KDM5-C49 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of **KDM5-C49 hydrochloride**, a potent inhibitor of KDM5 histone demethylases. Due to its limited cell permeability, for cellular applications, the use of its cell-permeable prodrug, KDM5-C70, is strongly recommended. This document outlines recommended working concentrations, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

KDM5-C49 is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases, which are involved in removing methyl groups from histone H3 at lysine 4 (H3K4).[1] These enzymes play a critical role in transcriptional regulation and have been implicated in various diseases, including cancer.[1] KDM5-C49 exerts its inhibitory effect by chelating the iron ion in the active site of the KDM5 enzyme.[1] It is important to note that KDM5-C49 has poor cell permeability.[2] For cellular-based assays, it is recommended to use



KDM5-C70, an ethyl ester derivative of KDM5-C49 that acts as a cell-permeable prodrug.[2][3] [4]

Data Presentation

The following tables summarize the recommended working concentrations for KDM5-C49 in biochemical assays and its prodrug, KDM5-C70, in cell-based assays.

Table 1: Recommended Working Concentrations for KDM5-C49 (Biochemical Assays)

Target	Assay Type	Recommended Concentration (IC ₅₀)	Reference
KDM5A	Enzyme Inhibition Assay	40 nM	[2]
KDM5B	Enzyme Inhibition Assay	160 nM	[2]
KDM5C	Enzyme Inhibition Assay	100 nM	[2]

Table 2: Recommended Working Concentrations for KDM5-C70 (Cell-Based Assays)

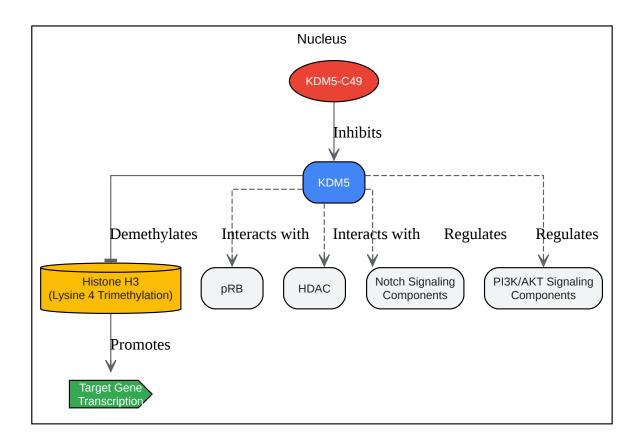


Assay Type	Cell Line	Recommended Concentration	Observed Effect	Reference
H3K4me3 Level Analysis	MCF7, MDA-MB- 231	1-10 μΜ	Increased global H3K4me3 levels	[4]
H3K4me3 Level Analysis	iPSC-CMs	0.5 μΜ	Maximum increase in H3K4me3 levels	[5]
Cell Viability/Proliferat ion	MM.1S myeloma cells	~20 µM (after 7 days)	50% reduction in viability/proliferati on	[3]
Sensitization to Endocrine Therapy	ER+ Breast Cancer Cells	Pre-treatment before fulvestrant	Increased cellular sensitivity to fulvestrant	[6]

Signaling Pathway

KDM5 enzymes are integral components of larger transcriptional regulatory complexes and are involved in several signaling pathways. Inhibition of KDM5 activity leads to an increase in H3K4me3, a mark associated with active transcription. This can impact pathways such as Notch and PI3K/AKT signaling, and involve interactions with proteins like the retinoblastoma protein (pRB) and histone deacetylases (HDACs).





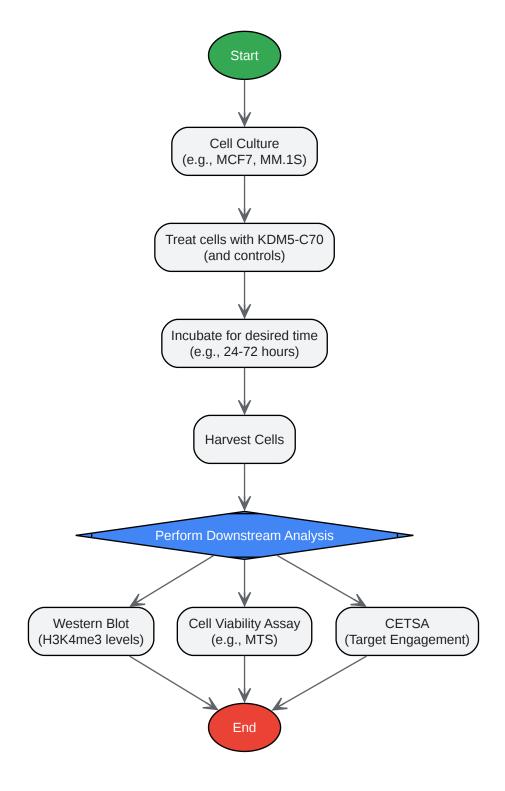
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Caption: KDM5 signaling pathway and the effect of KDM5-C49.

Experimental Protocols Experimental Workflow: General Procedure

The following diagram outlines a general workflow for studying the effects of KDM5-C70 in cell-based assays.





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Caption: General experimental workflow for KDM5-C70 cellular assays.

Protocol 1: Western Blot for H3K4me3 Levels



This protocol describes how to measure changes in global H3K4 trimethylation levels in cells treated with KDM5-C70.

Materials:

- KDM5-C70
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- · RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- · Cell Seeding and Treatment:
 - Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
 - Allow cells to adhere overnight.



Treat cells with the desired concentrations of KDM5-C70 (e.g., 0.1, 0.5, 1, 5, 10 μM) and a vehicle control (DMSO) for 24-72 hours.

Protein Extraction:

- Wash cells twice with ice-cold PBS.
- Lyse cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration for all samples.
 - Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
 - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
 - Run the gel until adequate separation is achieved.
- Western Blotting:
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
 - The next day, wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
- Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of KDM5-C70 on cell proliferation and viability.[7]

Materials:

- KDM5-C70
- 96-well plates
- · Cell culture medium
- MTS reagent
- Plate reader

Procedure:

- · Cell Seeding:
 - $\circ~$ Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of medium.
 - Allow cells to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of KDM5-C70 in cell culture medium.
 - Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of KDM5-C70 or vehicle control.



- Incubate the plate for the desired treatment duration (e.g., 3-7 days).
- MTS Assay:
 - Add 20 μL of MTS reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
 - Measure the absorbance at 490 nm using a plate reader.
- Data Analysis:
 - Subtract the background absorbance (medium only).
 - Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
 - Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context.[8] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[8]

Materials:

- KDM5-C70
- Cell culture medium
- PBS with protease inhibitors
- PCR tubes
- · Thermal cycler



- Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
- Western blot reagents (as described in Protocol 1)
- Anti-KDM5B antibody

Procedure:

- Cell Treatment and Harvesting:
 - Treat cells with KDM5-C70 or vehicle control for a specified time (e.g., 2 hours).
 - Harvest the cells by scraping and wash once with PBS containing protease inhibitors.
 - Resuspend the cells in the same buffer.
- Heat Challenge:
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.
- Cell Lysis and Protein Quantification:
 - Lyse the cells by adding lysis buffer and incubating on ice.
 - Centrifuge to pellet the aggregated proteins.
 - Collect the supernatant containing the soluble protein fraction.
 - Quantify the protein concentration of the soluble fractions.
- Western Blot Analysis:
 - Perform Western blotting as described in Protocol 1, loading equal amounts of soluble protein from each temperature point.



- Probe the membrane with an anti-KDM5B antibody to detect the soluble KDM5B protein at each temperature.
- Data Analysis:
 - Quantify the band intensities for each temperature.
 - Plot the percentage of soluble KDM5B protein against the temperature for both vehicleand KDM5-C70-treated samples.
 - A shift in the melting curve to a higher temperature in the presence of KDM5-C70 indicates target engagement.

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